molecular formula C15H16N6O4S B14407482 5'-S-(3-Hydroxypyridin-2-yl)-5'-thioadenosine CAS No. 86072-48-2

5'-S-(3-Hydroxypyridin-2-yl)-5'-thioadenosine

Cat. No.: B14407482
CAS No.: 86072-48-2
M. Wt: 376.4 g/mol
InChI Key: UAWPIINCJKFZMG-ORXWAGORSA-N
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Description

5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxypyridine moiety attached to a thioadenosine backbone, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine typically involves multi-step organic reactions. One common synthetic route includes the coupling of 3-hydroxypyridine with a thioadenosine derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on activated carbon . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems.

Chemical Reactions Analysis

5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanol as a solvent, palladium on activated carbon as a catalyst, and hydrogen gas for reduction reactions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine involves its interaction with specific molecular targets. The hydroxypyridine moiety can interact with metal ions and enzymes, potentially inhibiting their activity. The thioadenosine backbone may facilitate binding to nucleic acids, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 5’-S-(3-Hydroxypyridin-2-yl)-5’-thioadenosine include other thioadenosine derivatives and hydroxypyridine-containing molecules. For example:

    Thioadenosine derivatives: These compounds share the thioadenosine backbone but may have different substituents, leading to variations in their chemical and biological properties.

    Hydroxypyridine-containing molecules: These compounds contain the hydroxypyridine moiety but may be attached to different backbones, resulting in distinct activities and applications.

Properties

CAS No.

86072-48-2

Molecular Formula

C15H16N6O4S

Molecular Weight

376.4 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(3-hydroxypyridin-2-yl)sulfanylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C15H16N6O4S/c16-12-9-13(19-5-18-12)21(6-20-9)15-11(24)10(23)8(25-15)4-26-14-7(22)2-1-3-17-14/h1-3,5-6,8,10-11,15,22-24H,4H2,(H2,16,18,19)/t8-,10-,11-,15-/m1/s1

InChI Key

UAWPIINCJKFZMG-ORXWAGORSA-N

Isomeric SMILES

C1=CC(=C(N=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

C1=CC(=C(N=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

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